rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 1485395-79-6
VCID: VC11629351
InChI:
SMILES:
Molecular Formula: C8H18ClN3O2
Molecular Weight: 223.7

rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans

CAS No.: 1485395-79-6

Cat. No.: VC11629351

Molecular Formula: C8H18ClN3O2

Molecular Weight: 223.7

Purity: 95

* For research use only. Not for human or veterinary use.

rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans - 1485395-79-6

Specification

CAS No. 1485395-79-6
Molecular Formula C8H18ClN3O2
Molecular Weight 223.7

Introduction

Chemical Identity and Structural Features

rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans belongs to the class of urea-linked pyrrolidine derivatives. The compound’s molecular formula is C₈H₁₈ClN₃O₂, with a molar mass of 223.7 g/mol. The trans configuration of the methoxy and ethyl substituents on the pyrrolidine ring is critical for its stereochemical integrity, as evidenced by crystallographic studies of analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1485395-79-6
Molecular FormulaC₈H₁₈ClN₃O₂
Molecular Weight223.7 g/mol
Purity≥95%
Configurationtrans
Chiral Centers3 (C3, C4, N1)

The pyrrolidine ring adopts an envelope conformation, a common feature in saturated five-membered nitrogen heterocycles, which minimizes steric strain and optimizes hydrogen-bonding interactions . The methoxy group at the 4-position of the pyrrolidine ring enhances solubility in polar solvents, while the ethylurea side chain provides a scaffold for intermolecular interactions.

Synthesis and Purification

The synthesis of rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans involves multi-step reactions starting from functionalized pyrrolidine precursors. A representative pathway, adapted from methods used for analogous compounds, includes:

  • Reductive Amination: A ketone intermediate is reduced under hydrogenation conditions using palladium on carbon (Pd/C) in ethanol, yielding a racemic mixture of trans- and cis-hydroxypyrrolidines .

  • Urea Formation: The hydroxyl group is substituted with an ethylurea moiety via nucleophilic attack using ethyl isocyanate, followed by hydrochloric acid quenching to form the hydrochloride salt.

  • Chiral Resolution: Chromatographic separation on silica gel (ethyl acetate/petroleum ether, 9:1) isolates the trans-isomer, which is recrystallized from methanol to achieve >95% purity .

Critical challenges include controlling stereoselectivity during the reductive amination step and minimizing racemization during salt formation. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify configuration and purity .

Structural and Conformational Analysis

X-ray crystallography of related pyrrolidine derivatives reveals that the trans configuration stabilizes the envelope conformation through intramolecular hydrogen bonding between the urea carbonyl and the pyrrolidine nitrogen . Key torsional angles include:

  • C4–C5–O4–C6: −94.04° (dictates methoxy orientation)

  • N1–C2–C3–O2: −135.48° (governs ethylurea positioning)

These angles ensure minimal steric clash between the methoxy and ethyl groups, a feature critical for maintaining thermodynamic stability. The hydrochloride salt further stabilizes the crystal lattice via ionic interactions with the protonated urea nitrogen.

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